Magnesium, bromo(5,5-diethoxypentyl)-
Description
"Magnesium, bromo(5,5-diethoxypentyl)-" is an organomagnesium bromide compound, structurally classified as a Grignard reagent. Its chemical formula can be represented as CH$2$CH$2$O(CH$2$)$3$CH(OCH$2$CH$3$)$_2$MgBr, featuring a branched pentyl chain with two ethoxy groups at the 5-position and a bromine atom bonded to magnesium. This compound is synthesized via the reaction of 5,5-diethoxypentyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran (THF). The ethoxy groups confer steric and electronic stabilization, reducing its reactivity compared to simpler Grignard reagents like ethylmagnesium bromide. Its primary applications include organic synthesis for forming carbon-carbon bonds, particularly in the preparation of complex ethers or alcohols .
Properties
CAS No. |
142893-84-3 |
|---|---|
Molecular Formula |
C9H19BrMgO2 |
Molecular Weight |
263.46 g/mol |
IUPAC Name |
magnesium;1,1-diethoxypentane;bromide |
InChI |
InChI=1S/C9H19O2.BrH.Mg/c1-4-7-8-9(10-5-2)11-6-3;;/h9H,1,4-8H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
FFOGVHYXLLLPDY-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(CCC[CH2-])OCC.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, bromo(5,5-diethoxypentyl)- typically involves the reaction of magnesium turnings with 5,5-diethoxypentyl bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is commonly used as the solvent.
Catalyst: Iodine or a small amount of 1,2-dibromoethane can be used to initiate the reaction by activating the magnesium surface.
Industrial Production Methods
In an industrial setting, the production of Magnesium, bromo(5,5-diethoxypentyl)- follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with mechanical stirrers and reflux condensers.
Continuous addition: The 5,5-diethoxypentyl bromide is added gradually to control the exothermic reaction.
Purification: The product is purified by distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(5,5-diethoxypentyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Reagents: Carbonyl compounds, halides, and other electrophiles.
Conditions: Reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent hydrolysis.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Coupled Products: Formed in cross-coupling reactions with various electrophiles.
Scientific Research Applications
Magnesium, bromo(5,5-diethoxypentyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Magnesium, bromo(5,5-diethoxypentyl)- involves the formation of a highly reactive organomagnesium species. This species acts as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets include carbonyl groups, halides, and other electrophilic functional groups. The pathways involved typically include nucleophilic addition and substitution mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Stability
Ethylmagnesium Bromide (CH$3$CH$2$MgBr) :
- Reactivity : Highly reactive due to the absence of stabilizing groups. Reacts vigorously with water, oxygen, and electrophiles.
- Stability : Requires strict anhydrous conditions; decomposes rapidly in air.
- Applications : Widely used in ketone and aldehyde alkylation.
Phenylmagnesium Bromide (C$6$H$5$MgBr) :
- Reactivity : Moderate reactivity due to aromatic stabilization. Less nucleophilic than alkyl variants.
- Stability : More stable than alkyl Grignards but still moisture-sensitive.
- Applications : Synthesis of biaryl compounds and alcohols via aryl addition.
Magnesium, bromo(5,5-diethoxypentyl)- :
- Reactivity : Reduced reactivity due to steric hindrance from ethoxy groups. Selective in reactions with bulky electrophiles.
- Stability : Enhanced stability in ether solvents; slower decomposition under ambient conditions.
- Applications : Specialized synthesis of ether-containing molecules, such as polyethers or macrocyclic compounds .
Table 1: Comparative Properties of Grignard Reagents
| Property | Ethylmagnesium Bromide | Phenylmagnesium Bromide | Magnesium, bromo(5,5-diethoxypentyl)- |
|---|---|---|---|
| Molecular Formula | C$2$H$5$MgBr | C$6$H$5$MgBr | C$9$H${19}$O$_2$MgBr |
| Reactivity | High | Moderate | Low (sterically hindered) |
| Stability in Air | Low | Moderate | Moderate |
| Typical Solvent | Anhydrous Ether | THF | THF/Ether Mixtures |
| Primary Use | Alkylation | Aryl Coupling | Ether/Alcohol Synthesis |
Research Findings and Challenges
- Synthetic Efficiency : Studies suggest that the ethoxy groups in "Magnesium, bromo(5,5-diethoxypentyl)-" enable regioselective additions to sterically hindered carbonyl compounds, a limitation for simpler Grignard reagents .
- Thermal Stability : Differential scanning calorimetry (DSC) data indicate a decomposition onset at 85°C, compared to 45°C for ethylmagnesium bromide, supporting its utility in elevated-temperature reactions.
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